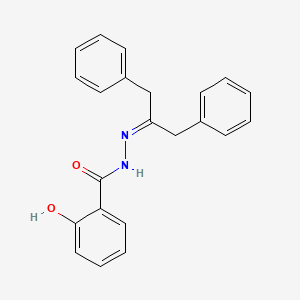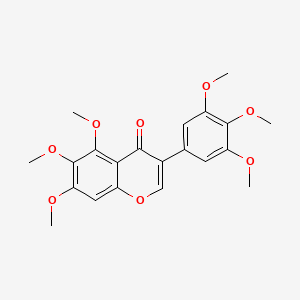
Adamantan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantan-1-aminium is an ammonium ion derivative and a member of adamantanes. It is a conjugate acid of an amantadine. It derives from a hydride of an adamantane.
Scientific Research Applications
Neurodegenerative Disease Research
Adamantan-1-aminium derivatives have been thoroughly studied for their therapeutic potential in neurodegenerative diseases. Compounds such as amantadine and memantine, which are derivatives of adamantane, have been used in treating conditions like dementia, Alzheimer's, and Parkinson's diseases. Research indicates that some derivatives, particularly 1-fluoro- and 1-phosphonic acid adamantane, might have pharmacological potentials exceeding those of amantadine and memantine in treating these neurodegenerative conditions (Dembitsky, Gloriozova & Poroikov, 2020).
Additionally, other adamantane derivatives like N-(2-adamantyl)-N-(para-bromophenyl)-amine (ladasten) have shown the ability to modulate animal performance in different learning paradigms and are being studied for their neuroprotective properties and effects on synaptic plasticity in the hippocampus, which is a critical area for learning and memory (Mikhaylova et al., 2007).
Pharmacokinetics and Drug Interaction Studies
The pharmacokinetics and interactions of adamantane derivatives like amantadine in the central nervous system have been subjects of extensive research. Studies have been conducted to estimate the concentrations of these compounds under therapeutic conditions, exploring their distribution in various brain areas and their interactions with receptors such as the N-methyl-D-aspartate (NMDA) receptor (Kornhuber et al., 1995).
Potential Antimicrobial and Antioxidant Applications
Adamantane derivatives have also been studied for their antimicrobial and antioxidant properties. For instance, the synthesis and pharmacological study of alpha-phenyl-1-adamantanemethanamine showed possible glutamatergic (NMDA), anti-GABAergic, and antiglycinergic components in the action mechanism of this adamantane derivative, suggesting potential applications beyond neurology (Marakos et al., 1991).
Properties
Molecular Formula |
C10H18N+ |
|---|---|
Molecular Weight |
152.26 g/mol |
IUPAC Name |
1-adamantylazanium |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/p+1 |
InChI Key |
DKNWSYNQZKUICI-UHFFFAOYSA-O |
SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



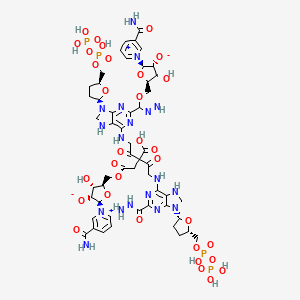
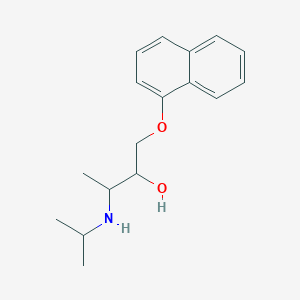
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)
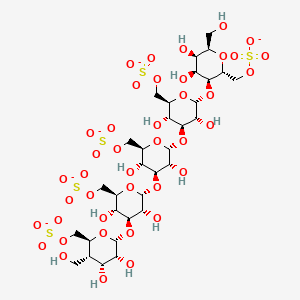
![N'-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1-naphthalenyloxy)acetohydrazide](/img/structure/B1230046.png)
![4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)

![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)
